4,4'-Dihydroxydiphenyl sulfone bisfluorosulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dihydroxydiphenyl sulfone bisfluorosulfinate: is a chemical compound with the molecular formula C12H8F2O8S3 and a molecular weight of 414.38 g/mol . This compound is known for its application in cross-coupling reactions, particularly in Suzuki-Miyaura reactions . It is a fluorosulfinate derivative of 4,4’-dihydroxydiphenyl sulfone, which is a sulfone-based compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dihydroxydiphenyl sulfone bisfluorosulfinate typically involves the reaction of 4,4’-dihydroxydiphenyl sulfone with fluorosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisfluorosulfinate derivative . The general reaction scheme can be represented as follows:
4,4’-Dihydroxydiphenyl sulfone+Fluorosulfuric acid→4,4’-Dihydroxydiphenyl sulfone bisfluorosulfinate
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for yield and purity, and involves the use of industrial reactors and purification techniques to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Dihydroxydiphenyl sulfone bisfluorosulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of fluorosulfinate groups.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura reactions.
Aqueous Medium: The reactions can be performed in water, making them environmentally friendly.
Room Temperature: The reactions are typically carried out at room temperature, which simplifies the process.
Major Products: The major products formed from these reactions depend on the specific reactants used in the cross-coupling reactions. Generally, the products are biaryl compounds formed through the coupling of aryl fluorosulfinate with aryl boronic acids .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of biaryl compounds through Suzuki-Miyaura reactions.
Biology and Medicine:
Industry:
Material Science: Used in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4’-Dihydroxydiphenyl sulfone bisfluorosulfinate in cross-coupling reactions involves the activation of the fluorosulfinate group by a palladium catalyst. This activation facilitates the formation of a carbon-carbon bond between the aryl fluorosulfinate and the aryl boronic acid . The general mechanism can be summarized as follows:
Oxidative Addition: The palladium catalyst inserts into the carbon-fluorosulfinate bond.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The final biaryl product is formed, and the palladium catalyst is regenerated.
Vergleich Mit ähnlichen Verbindungen
Bis(4-hydroxyphenyl) sulfone:
Bisphenol S: Another sulfone-based compound with different substituents.
Uniqueness: 4,4’-Dihydroxydiphenyl sulfone bisfluorosulfinate is unique due to the presence of fluorosulfinate groups, which enhance its reactivity in cross-coupling reactions. This makes it a valuable compound in synthetic chemistry for the formation of biaryl compounds .
Eigenschaften
CAS-Nummer |
42158-98-5 |
---|---|
Molekularformel |
C12H8F2O8S3 |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
1-fluorosulfonyloxy-4-(4-fluorosulfonyloxyphenyl)sulfonylbenzene |
InChI |
InChI=1S/C12H8F2O8S3/c13-24(17,18)21-9-1-5-11(6-2-9)23(15,16)12-7-3-10(4-8-12)22-25(14,19)20/h1-8H |
InChI-Schlüssel |
HLYHIXFVAKOJKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OS(=O)(=O)F)S(=O)(=O)C2=CC=C(C=C2)OS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.